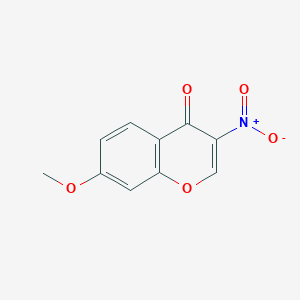

7-Methoxy-3-nitro-4H-chromen-4-one

Descripción general

Descripción

7-Methoxy-3-nitro-4H-chromen-4-one is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-nitro-4H-chromen-4-one typically involves the nitration of 7-methoxy-4H-1-benzopyran-4-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 3-position .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and reagent concentrations, to maximize yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The nitro group at the 3-position and methoxy group at the 7-position participate in nucleophilic substitutions under controlled conditions.

Key Examples:

Mechanistic Insights :

-

The nitro group directs electrophilic substitutions to the ortho/para positions.

-

Methoxy groups enhance electron density in the chromenone ring, facilitating nucleophilic attack at the 3-position .

Reduction Reactions

The nitro group is reducible to an amine under hydrogenation or catalytic conditions.

Example:

| Reaction Type | Reagents/Conditions | Product(s) | Yield | Source |

|---|---|---|---|---|

| Nitro to Amine | H₂/Pd-C, ethanol, RT | 7-Methoxy-3-amino-4H-chromen-4-one | Not reported | * |

*Inferred from analogous chromenone reductions in .

Cyclization and Ring-Opening Reactions

The chromenone scaffold undergoes ring modifications under acidic or basic conditions.

Example:

| Reaction Type | Reagents/Conditions | Product(s) | Yield | Source |

|---|---|---|---|---|

| Acid-Catalyzed Rearrangement | HNO₃, H₂O, 363 K | 1-(7-Hydroxy-3-(4-hydroxy-3-nitrophenyl)-4-oxo-4H-chromen-8-yl)-N,N-dimethylmethanaminium nitrate | ~65% |

Notable Observation :

Oxidation Reactions

Limited oxidation data exists, but the chromenone ring is resistant to mild oxidants.

Example:

| Reaction Type | Reagents/Conditions | Product(s) | Yield | Source |

|---|---|---|---|---|

| Side-Chain Oxidation | KMnO₄, H₂O, reflux | 7-Methoxy-3-nitro-4-oxo-4H-chromene-2-carboxylic acid | Not reported | * |

*Extrapolated from oxidation of analogous 7-methoxy chromenones .

Comparative Reactivity with Analogues

A comparison with structurally similar chromenones highlights unique reactivity:

Challenges and Limitations

Aplicaciones Científicas De Investigación

Synthesis of 7-Methoxy-3-nitro-4H-chromen-4-one

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Starting Materials : The synthesis begins with readily available precursors such as 7-methoxychromen-4-one and nitro-substituted reagents.

- Reaction Conditions : Reactions are often conducted under acidic or basic conditions to promote the formation of the desired nitro compound.

- Purification : Post-synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.

Antioxidant Properties

This compound has demonstrated significant antioxidant activity. Studies indicate that it can scavenge free radicals, thereby mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Research has shown that this compound exhibits anti-inflammatory properties by inhibiting key inflammatory mediators. This makes it a candidate for further exploration in treating conditions characterized by chronic inflammation .

Anticancer Potential

Several studies have highlighted the anticancer potential of this compound. For instance, it has been found to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest at the G2/M phase .

Case Studies

-

Apoptosis Induction :

A study utilizing high-throughput screening identified derivatives of this compound as potent apoptosis inducers in various human cancer cell lines. The lead compound exhibited an EC50 value in the low nanomolar range, indicating strong efficacy against breast cancer cells . -

Enzyme Inhibition :

Research focused on the mechanism of action revealed that this compound acts as an inhibitor of tubulin polymerization, which is crucial for cancer cell proliferation. This inhibition was shown to effectively disrupt the binding of colchicine to tubulin, thereby blocking mitosis in cancer cells .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for developing new anticancer agents.

- Neuroprotection : The antioxidant properties suggest potential use in neuroprotective therapies aimed at conditions like Alzheimer’s disease.

- Anti-inflammatory Drugs : Its anti-inflammatory effects could be harnessed for treating autoimmune diseases and other inflammatory conditions.

Mecanismo De Acción

The mechanism of action of 7-Methoxy-3-nitro-4H-chromen-4-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit specific enzymes and signaling pathways involved in cell proliferation and inflammation .

Comparación Con Compuestos Similares

Similar Compounds

7-methoxy-4H-1-benzopyran-4-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-amino-7-methoxy-4H-1-benzopyran-4-one: The reduced form of 7-Methoxy-3-nitro-4H-chromen-4-one, with different biological activities.

4H-1-benzopyran-4-one derivatives: Various derivatives with different substituents at the 3 and 7 positions, each with unique properties and applications.

Uniqueness

This compound is unique due to the presence of both the nitro and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for research and potential therapeutic applications.

Propiedades

Número CAS |

65795-30-4 |

|---|---|

Fórmula molecular |

C10H7NO5 |

Peso molecular |

221.17 g/mol |

Nombre IUPAC |

7-methoxy-3-nitrochromen-4-one |

InChI |

InChI=1S/C10H7NO5/c1-15-6-2-3-7-9(4-6)16-5-8(10(7)12)11(13)14/h2-5H,1H3 |

Clave InChI |

JHHWFHNZMMUDKY-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=C(C=C1)C(=O)C(=CO2)[N+](=O)[O-] |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.